硫醇改性剂 C6 S-S

描述

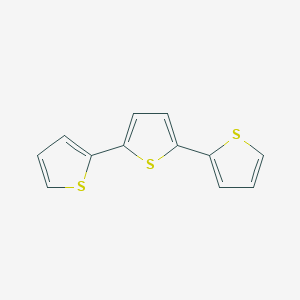

Thiol-modifier C6 S-S refers to a class of compounds where a thiol group (-SH) is attached to a hexane (C6) chain, which in turn is connected to another sulfur atom, forming a disulfide bond. This functional group is of interest due to its ability to form self-assembled monolayers and its potential applications in various fields, including biomedical applications and materials science.

Synthesis Analysis

The synthesis of thiol-modified compounds, including those with C6 chains, often involves the formation of C-S bonds. A metal-free approach to C-S coupling has been highlighted, where thiols or disulfides are used as sulfur surrogates. Oxidants such as peroxides, tert-butyl nitrite, DDQ, iodine reagents, and molecular oxygen, as well as electrochemical methods, are employed to facilitate these reactions without the need for transition metals . Additionally, the synthesis of water-soluble thiols has been explored, with the aim of studying their reactions with nitric oxide under physiological conditions .

Molecular Structure Analysis

The molecular structure of thiol-modified compounds can be complex, especially when adsorbed onto surfaces such as C60 fullerenes. Pseudo-potential density functional theory calculations have been used to analyze the stability and electronic properties of thiol-based molecular overlayers on C60. These studies reveal that the terminal groups, such as CH3, play a crucial role in the stability and structure of the molecular coating .

Chemical Reactions Analysis

Thiol groups are highly reactive and can participate in various chemical reactions. The thiol-click chemistry is a versatile toolbox that allows for high-yield reactions under benign conditions with a wide range of chemical species. This chemistry is applicable in numerous fields, including chemical synthesis and materials science . The reactivity of thiols on surfaces like C60 can lead to lateral molecular displacements and S-S bonding between neighboring thiols, which can be influenced by the charging state of the complexes .

Physical and Chemical Properties Analysis

Thiol-modified compounds exhibit unique physical and chemical properties due to the presence of the thiol group. The adsorption energies of thiol molecules on surfaces like C60 can vary significantly, and the inclusion of London dispersion interactions can increase these energies. The stability of mixed overlayers formed by coadsorption of different terminated alkanethiols on C60 suggests that molecular domains of a single component are more stable, which is an important consideration for applications such as in biomedical fields . The solubility of thiols in aqueous environments can also be tailored, as demonstrated by the synthesis of water-soluble decalin-based thiols, which are useful for studying the reactions of nitric oxide with protein thiols .

科学研究应用

硫醇的药用应用

含硫醇的化合物具有一系列独特的特性,使其有益于治疗各种疾病。它们可以充当自由基清除剂,恢复细胞硫醇池,并与重金属形成络合物,使其可用在治疗重金属中毒和恢复抗氧化剂平衡等疾病中。N-乙酰半胱氨酸等硫醇已使用了几十年,持续的研究继续探索新的给药方案和递送策略,以优化其临床应用 (Pfaff 等,2019)。

调节金属功函数

基于硫醇的自组装单层 (SAM) 可以改变金和银等金属的表面性质。通过改变尾基或混合不同的硫醇,可以调节金属的功函数,这在电子设备和传感器等应用中至关重要。这种调节是通过表面改性剂产生的界面偶极效应实现的 (Alloway 等,2009)。

增强催化活性

Pd/Al2O3 等催化剂上的硫醇自组装单层 (SAM) 可以通过控制表面拥挤来影响催化活性。硫醇改性剂的密度影响催化剂上特定位点的可及性,从而影响反应的反应性和效率。这一原理对于理解和改进工业应用中的催化过程非常重要 (Schoenbaum 等,2013)。

硫醇点击化学用于合成

硫醇点击化学由于硫醇在温和条件下的高反应性而具有高度通用性。这种化学方法是合成小分子和聚合物的工具,并在化学、生物、物理和工程领域找到应用。简单、高产率和温和的反应条件使硫醇点击化学成为创造广泛材料和化学品的强大工具 (Hoyle 等,2010)。

安全和危害

未来方向

Thiolated oligonucleotides can be labeled with thiol-reactive dye / happen iodoacetamides or maleimides (for example, lucifer yellow iodoacetamide or fluorescein maleimide) for use as hybridization or PCR-based detection probes. They also can be conjugated to enzymes (for example, alkaline phosphatase or horseradish peroxidase), through bifunctional linkers .

属性

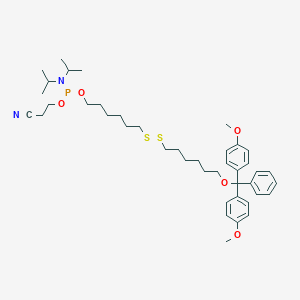

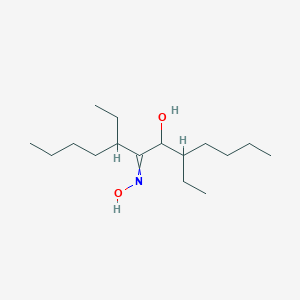

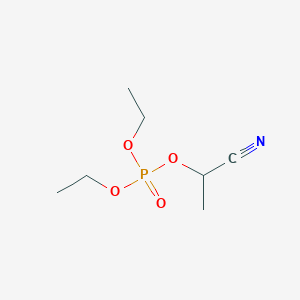

IUPAC Name |

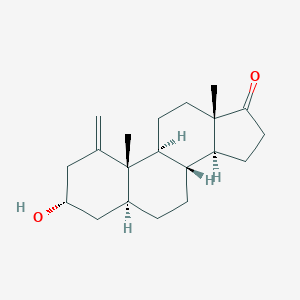

3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONRKLBSGQZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-Modifier C6 S-S | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide](/img/structure/B106999.png)

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)